molecular formula C18H14Cl2F2N4O2S B15291133 (S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide

(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide

Cat. No.: B15291133
M. Wt: 459.3 g/mol
InChI Key: JTSUDVSZJDOOJG-NSHDSACASA-N
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Description

(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14Cl2F2N4O2S and its molecular weight is 459.3 g/mol. The purity is usually 95%.
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Biological Activity

(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a cyano group and difluoropyrrolidine moiety suggests potential interactions with various biological targets.

Pharmacological Properties

Recent studies have indicated that thiazole derivatives exhibit significant pharmacological properties, including:

  • Antitumor Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to thiazole-4-carboxamide have demonstrated nanomolar activity against various human cancer cell lines .
  • Cyclooxygenase (COX) Inhibition : New thiazole carboxamide derivatives have been synthesized and tested for their ability to inhibit COX enzymes, which are key players in inflammation and pain pathways .
  • AMPAR Modulation : Recent research has highlighted the capability of thiazole derivatives to modulate AMPA receptors (AMPAR), which are critical in neurotransmission and neuroprotection. Specific derivatives exhibited IC50 values in low micromolar ranges, indicating effective modulation of receptor activity .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH), which plays a role in nucleotide synthesis and has implications in cancer therapy .
  • Receptor Interaction : The modulation of AMPAR kinetics suggests that this compound may influence synaptic transmission and plasticity, potentially offering neuroprotective effects .

Case Studies

Several studies have explored the biological activity of thiazole carboxamide derivatives:

  • Antitumor Efficacy : A study demonstrated that a related thiazole derivative exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value in the nanomolar range .
  • Neuroprotective Effects : Research on AMPAR modulation revealed that certain thiazole compounds could significantly alter desensitization and deactivation kinetics of AMPAR subunits, suggesting potential applications in neurodegenerative diseases .

Data Tables

Activity IC50 Value (µM) Target Reference
Antitumor (Breast Cancer)0.001Human Breast Cancer Cells
COX Inhibition0.5Cyclooxygenase Enzymes
AMPAR Modulation3.02GluA2 Receptor

Properties

Molecular Formula

C18H14Cl2F2N4O2S

Molecular Weight

459.3 g/mol

IUPAC Name

N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H14Cl2F2N4O2S/c19-12-2-1-10(3-13(12)20)4-15-25-14(8-29-15)17(28)24-7-16(27)26-9-18(21,22)5-11(26)6-23/h1-3,8,11H,4-5,7,9H2,(H,24,28)/t11-/m0/s1

InChI Key

JTSUDVSZJDOOJG-NSHDSACASA-N

Isomeric SMILES

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CSC(=N2)CC3=CC(=C(C=C3)Cl)Cl)C#N

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CSC(=N2)CC3=CC(=C(C=C3)Cl)Cl)C#N

Origin of Product

United States

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